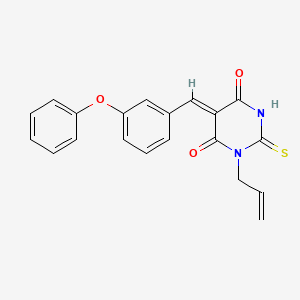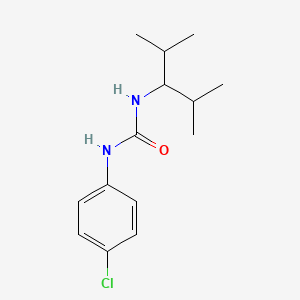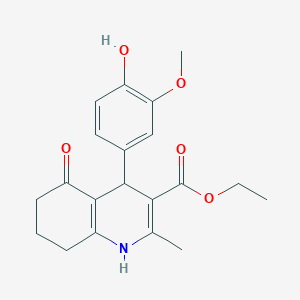![molecular formula C20H22FN3O3S B5216561 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5216561.png)
1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "FPS" and is a potent inhibitor of the enzyme phosphodiesterase 5 (PDE5). PDE5 is involved in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body, which play a critical role in various physiological processes. The purpose of
作用機序
FPS works by inhibiting the enzyme 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone, which is responsible for the breakdown of cGMP in the body. By inhibiting 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone, FPS increases the levels of cGMP, which leads to vasodilation and increased blood flow. This mechanism of action is what makes FPS effective in the treatment of ED and pulmonary hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPS are primarily related to its inhibition of 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone and subsequent increase in cGMP levels. This leads to vasodilation, increased blood flow, and relaxation of smooth muscle tissue. In addition to its effects on the cardiovascular system, FPS has also been shown to have potential anti-cancer effects by inhibiting the proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using FPS in lab experiments is its high potency and specificity for 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone. This makes it an ideal tool for studying the role of 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone in various physiological processes. However, one limitation of using FPS is its potential for off-target effects, as it may also inhibit other PDE isoforms at high concentrations.
将来の方向性
There are many potential future directions for research involving FPS. One area of interest is the development of new analogs and derivatives of FPS with improved potency and selectivity for 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone. Another area of interest is the use of FPS in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the potential anti-cancer effects of FPS and how it can be used in cancer therapy.
合成法
The synthesis of FPS involves several steps, including the reaction of 4-fluorophenylpiperazine with 4-chlorobenzenesulfonyl chloride to form 4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl chloride. This intermediate is then reacted with 2-pyrrolidinone in the presence of a base to yield the final product, 1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone. The synthesis of FPS has been optimized to yield high purity and high yields of the final product.
科学的研究の応用
FPS has been extensively studied for its potential applications in scientific research. One of the most well-known applications of FPS is in the treatment of erectile dysfunction (ED). However, FPS has also been shown to have potential therapeutic effects in other areas, such as pulmonary hypertension, cardiovascular disease, and cancer.
特性
IUPAC Name |
1-[4-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c21-16-3-5-17(6-4-16)22-12-14-23(15-13-22)28(26,27)19-9-7-18(8-10-19)24-11-1-2-20(24)25/h3-10H,1-2,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAYFOSCQALSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

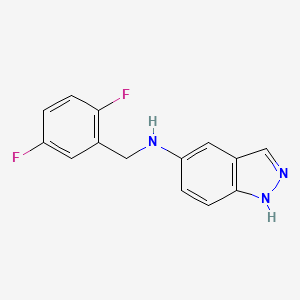
![3-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5216497.png)
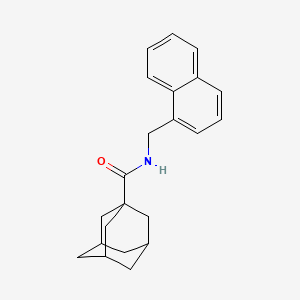
![1-[1-(3,5-dimethyl-2-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5216504.png)
![2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]acetamide](/img/structure/B5216510.png)
![1-(4-chloro-3-fluorobenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5216513.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-isopropyl-6-methylphenyl)glycinamide](/img/structure/B5216518.png)
![diphenyl [4-(4-nitrophenyl)-1-piperazinyl]phosphonate](/img/structure/B5216521.png)
![N-[3-(dibutylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B5216529.png)
![3-(3-chlorophenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216536.png)

